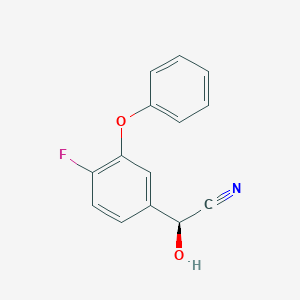

(S)-4-Fluoro-3-phenoxybenzaldehyde-cyanhydrine

Übersicht

Beschreibung

(S)-4-Fluoro-3-phenoxybenzaldehyde-cyanhydrine is a chiral compound with significant potential in various scientific fields. This compound features a fluorine atom, a phenoxy group, and a cyanohydrin moiety, making it a versatile molecule for chemical synthesis and research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Fluoro-3-phenoxybenzaldehyde-cyanhydrine typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluoro-3-phenoxybenzaldehyde.

Cyanohydrin Formation: The aldehyde group of 4-fluoro-3-phenoxybenzaldehyde reacts with hydrogen cyanide (HCN) in the presence of a base, such as sodium hydroxide (NaOH), to form the cyanohydrin.

Chiral Induction: To obtain the (S)-enantiomer, a chiral catalyst or chiral auxiliary is used during the cyanohydrin formation step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and high yield. The use of chiral catalysts in large-scale production is crucial to achieve the desired enantiomeric purity.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-4-Fluoro-3-phenoxybenzaldehyde-cyanhydrine undergoes various chemical reactions, including:

Oxidation: The cyanohydrin group can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the cyanohydrin group can yield primary amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.

Major Products

Oxidation: 4-Fluoro-3-phenoxybenzoic acid.

Reduction: 4-Fluoro-3-phenoxybenzylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(S)-4-Fluoro-3-phenoxybenzaldehyde-cyanhydrine has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.

Industry: It is utilized in the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of (S)-4-Fluoro-3-phenoxybenzaldehyde-cyanhydrine involves its interaction with specific molecular targets. The cyanohydrin moiety can act as a nucleophile, participating in various biochemical reactions. The fluorine atom enhances the compound’s stability and reactivity, allowing it to interact with enzymes and receptors effectively.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Fluoro-3-phenoxybenzaldehyde: Lacks the cyanohydrin group, making it less versatile in certain reactions.

4-Fluoro-3-phenoxybenzoic acid: An oxidation product of the cyanohydrin, used in different contexts.

4-Fluoro-3-phenoxybenzylamine: A reduction product, with distinct biological activities.

Uniqueness

(S)-4-Fluoro-3-phenoxybenzaldehyde-cyanhydrine is unique due to its chiral nature and the presence of both a fluorine atom and a cyanohydrin group. This combination of features makes it a valuable compound for asymmetric synthesis and various research applications.

Biologische Aktivität

(S)-4-Fluoro-3-phenoxybenzaldehyde-cyanhydrine is a cyanohydrin compound that has garnered interest due to its potential biological activities. Although the research on this specific compound is limited, existing studies indicate various aspects of its biological implications, particularly in the context of synthetic organic chemistry and pharmacological applications.

This compound is synthesized through the reaction of 4-fluoro-3-phenoxybenzaldehyde with cyanide, typically using a catalytic system. The compound features a cyanohydrin functional group, which is known for its reactivity and potential biological activity in various contexts, including medicinal chemistry and agrochemicals.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Properties : Some studies suggest that cyanohydrins can possess antimicrobial activity, which could be relevant for developing new antibiotics or antiseptics.

- Enzyme Inhibition : Cyanohydrins are known to interact with various enzymes, potentially acting as inhibitors. This property can be significant in drug design, particularly for targeting metabolic pathways.

- Stabilization Studies : A patent describes methods for stabilizing cyanohydrins like this compound using different acids (e.g., citric acid and boric anhydride). These studies provide insights into the stability and potential shelf-life of the compound in pharmaceutical formulations .

Data Tables

The following tables summarize key findings related to the stabilization and enantiomeric excess of this compound when treated with various stabilizers.

Table 1: Enantiomeric Excess of this compound

| Time (hours) | Citric Acid (%) | Boric Anhydride (%) | H₃PO₄ (%) |

|---|---|---|---|

| 0 | 98 | 98 | 96.8 |

| 1 | 97.9 | 97.6 | 93.5 |

| 2 | 97.7 | 97.2 | 92.6 |

| 3 | 97.7 | 96.8 | 92.3 |

| 5 | 97.5 | 96.3 | 92.4 |

| 23 | 96.8 | 91.9 | 74.9 |

This table illustrates the stability of the compound over time when treated with different stabilizing agents at elevated temperatures.

Case Studies

- Stability and Reactivity : A study highlighted that this compound maintained high enantiomeric purity when stabilized with citric acid over extended periods at elevated temperatures . This finding is crucial for pharmaceutical applications where stability is paramount.

- Potential Antimicrobial Activity : Although direct studies on the antimicrobial effects of this compound are sparse, related cyanohydrin compounds have shown efficacy against various bacterial strains, suggesting that this compound may warrant further investigation in this area .

Research Findings

Current literature emphasizes the need for further research into the pharmacological properties of this compound:

- Pharmacodynamics : Understanding how this compound interacts with biological systems could unveil new therapeutic avenues.

- Toxicology Studies : Comprehensive toxicological assessments are necessary to evaluate the safety profile of this compound before clinical applications can be considered.

Eigenschaften

IUPAC Name |

(2S)-2-(4-fluoro-3-phenoxyphenyl)-2-hydroxyacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO2/c15-12-7-6-10(13(17)9-16)8-14(12)18-11-4-2-1-3-5-11/h1-8,13,17H/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIOXXUKFQPTJS-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(C#N)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=C(C=CC(=C2)[C@@H](C#N)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40510254 | |

| Record name | (2S)-(4-Fluoro-3-phenoxyphenyl)(hydroxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81496-30-2 | |

| Record name | (2S)-(4-Fluoro-3-phenoxyphenyl)(hydroxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.